

The Genesis of VHL Ligands: From Hypoxic Pathways to Targeted Protein Degradation

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A Technical Guide on the Discovery and History of Von Hippel-Lindau (VHL) Ligands for Researchers, Scientists, and Drug Development Professionals.

Introduction

The Von Hippel-Lindau (VHL) protein is a crucial component of a multi-subunit E3 ubiquitin ligase complex, which also includes elongin B, elongin C, and cullin-2.^{[1][2]} This complex, often referred to as VCB-CUL2, plays a pivotal role in cellular homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.^{[3][4]} The most well-characterized substrate of VHL is the alpha subunit of hypoxia-inducible factor (HIF-1 α), a master regulator of the cellular response to low oxygen levels.^[5] The discovery of small-molecule ligands that can bind to VHL has been a watershed moment, not only for modulating the hypoxic response but also for pioneering the field of targeted protein degradation through technologies like Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth look at the discovery, history, and key methodologies associated with VHL ligands.

The VHL-HIF-1 α Axis: Nature's Blueprint for Ligand Design

Under normal oxygen conditions (normoxia), specific proline residues on HIF-1 α are hydroxylated. This post-translational modification creates a binding site for the VHL protein, leading to the ubiquitination and degradation of HIF-1 α . In hypoxic conditions, this

hydroxylation is inhibited, causing HIF-1 α to accumulate, translocate to the nucleus, and activate genes involved in processes like angiogenesis.

The initial breakthrough in designing VHL ligands came from studying this natural protein-protein interaction (PPI). Crystal structures of the VHL complex bound to a peptide fragment of HIF-1 α revealed that a hydroxylated proline (Hyp) residue was the critical recognition motif, fitting snugly into a specific pocket on the VHL surface. This peptide, specifically the region around Hyp564, became the foundational template for the first generation of VHL inhibitors.

From Peptides to Potent Small Molecules: A Timeline of Discovery

The journey from a peptide fragment to drug-like small molecules was a multi-year effort driven by structure-guided design and medicinal chemistry.

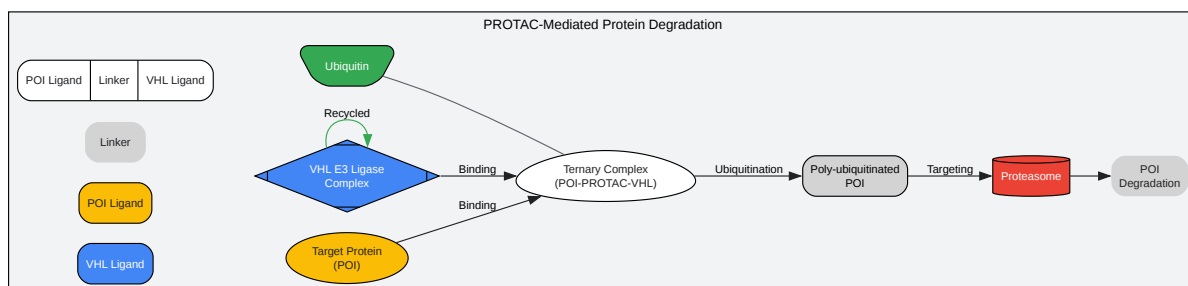
- **Early Peptide Mimetics:** The first inhibitors were direct mimics of the HIF-1 α peptide, centered around the crucial (2S,4R)-4-hydroxyproline (Hyp) core. These initial compounds successfully recapitulated the key binding interactions but had modest potency, with IC₅₀ values in the low micromolar range.
- **Structure-Guided Optimization:** A significant leap forward came from systematic structure-activity relationship (SAR) studies. Researchers separately optimized the regions of the molecule corresponding to the left-hand side (LHS) and right-hand side (RHS) of the parent HIF-1 α peptide. X-ray crystallography showed how these early ligands bound to VHL, revealing key hydrogen bonds with residues like Tyr98, Ser111, and His115.
- **The Birth of VH032:** A major breakthrough was the development of VH032. By replacing the peptidic LHS with an N-acetylated L-tert-leucine group, researchers created the first small-molecule inhibitor with a binding affinity (K_d of 185 nM) superior to the original HIF-1 α peptide. This modification established a beneficial hydrogen bond with a structural water molecule in the VHL binding pocket.
- **Further Refinements (VH101 & VH298):** Subsequent optimization focused on enhancing potency and cell permeability. Replacing the LHS methyl group of VH032 with a constrained cyclopropyl ring led to VH101, which showed a 4-fold increase in binding affinity (K_d of 44 nM). The development of VH298 (K_d <100 nM) provided a valuable chemical probe with

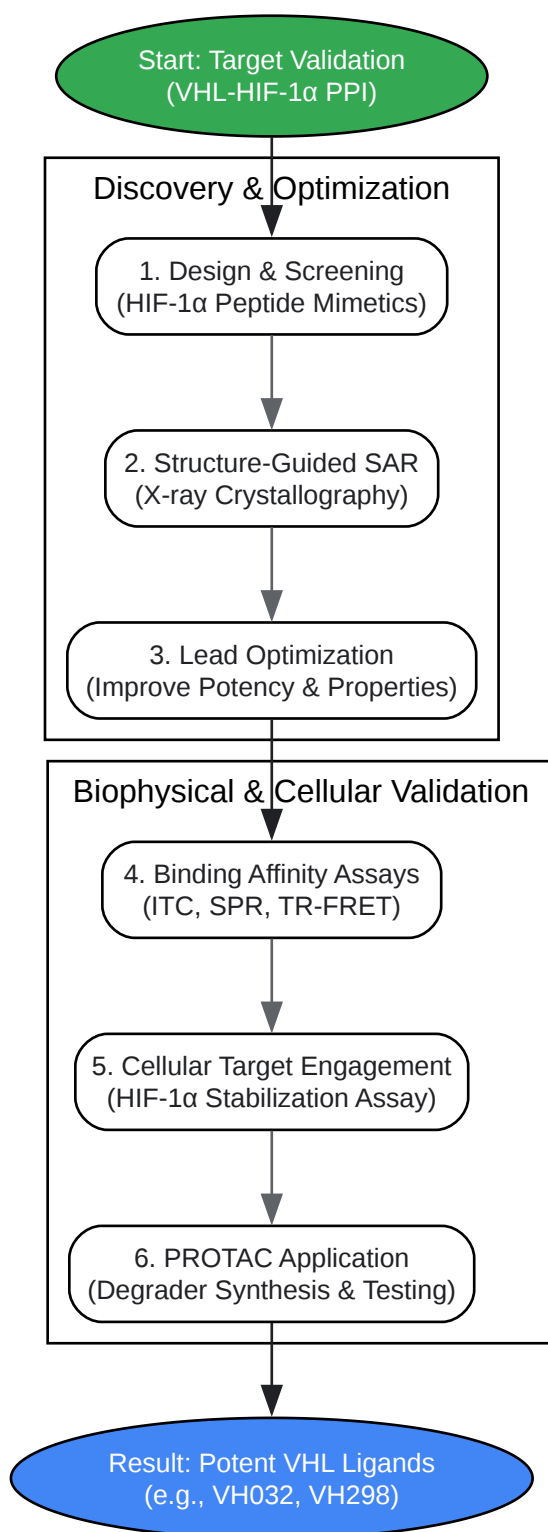
improved cellular activity, further solidifying the utility of these ligands in probing the VHL-HIF pathway.

The availability of these high-affinity, specific, and cell-permeable small-molecule ligands was a critical turning point, enabling the development of VHL-recruiting PROTACs. PROTACs are bifunctional molecules that link a VHL ligand to a ligand for a target protein, effectively "hijacking" the VHL E3 ligase to degrade proteins not naturally targeted by the VHL pathway. The first successful VHL-based PROTAC, MZ1, utilized VH032 to degrade the BET bromodomain protein BRD4.

Visualizing the Mechanism and Workflow

To better understand the biological context and development process, the following diagrams illustrate the key pathways and workflows.





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